molecular formula C15H14N2O4S B2392945 2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid CAS No. 891753-73-4

2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid

Cat. No.: B2392945
CAS No.: 891753-73-4
M. Wt: 318.35
InChI Key: NRCFDHJYUQGPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid is a high-purity chemical intermediate designed for pharmaceutical and biological research. This compound belongs to the imidazo[2,1-b]thiazole class of fused heterocyclic systems, a scaffold recognized for its wide spectrum of pharmacological activities and significant presence in medicinal chemistry development programs . The structure combines an imidazo[2,1-b]thiazole core with a 2,5-dimethoxyphenyl substituent and an acetic acid functional group, making it a versatile building block for the synthesis of more complex molecules with potential bioactivity. The imidazo[2,1-b]thiazole scaffold is reported in scientific literature to be associated with diverse biological properties, including antitumor, antiviral, antibacterial, and antimycobacterial activities . Researchers value this core structure for its potential in developing novel therapeutic agents. The acetic acid side chain at the 3-position provides a convenient handle for further synthetic modification, such as forming amide linkages with various amines or creating ester derivatives, enabling structure-activity relationship (SAR) studies and the development of compound libraries for high-throughput screening. This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

2-[6-(2,5-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-20-10-3-4-13(21-2)11(6-10)12-7-17-9(5-14(18)19)8-22-15(17)16-12/h3-4,6-8H,5H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCFDHJYUQGPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN3C(=CSC3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-haloacetic acid under basic conditions to yield the imidazo[2,1-b]thiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid is a synthetic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique imidazo[2,1-b]thiazole core structure contributes to its diverse applications, including its role as a building block in chemical synthesis and its exploration as a bioactive agent.

Chemistry

The compound is utilized as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

Research has indicated that this compound exhibits potential bioactive properties:

  • Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing antimicrobial agents.
  • Anticancer Properties: Preliminary investigations suggest that it may inhibit specific kinases involved in cell proliferation, indicating potential use in cancer therapies.

Medicine

The therapeutic potential of this compound is being explored for treating various diseases:

  • Cancer Treatment: Its mechanism of action involves targeting and inhibiting enzymes associated with tumor growth.
  • Infectious Diseases: Ongoing research aims to evaluate its effectiveness against viral and bacterial infections.

Industrial Applications

The compound is also being investigated for its utility in developing new materials and as a catalyst in chemical reactions. Its unique structural properties allow for versatile modifications that can enhance material performance.

Mechanism of Action

The mechanism of action of 2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

Compound Name / Substituent (R) Molecular Formula Substituent Position & Type Melting Point (°C) Key Functional Groups Reference
2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid C₁₅H₁₅N₂O₄S* 2,5-dimethoxy (para-meta) Not reported Acetic acid, imidazo-thiazole Inferred
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (2b) C₁₃H₉ClN₂O₂S 4-chloro (para) 236–238 Acetic acid, imidazo-thiazole
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid C₁₁H₈FN₂O₂S 4-fluoro (para) Not reported Acetic acid, imidazo-thiazole
N2-(3-methylcyclohexylidene)-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazide (2d) C₁₈H₁₈N₄O₃S 4-nitro (para) Not reported Hydrazide, nitro
2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide (3d) C₂₀H₁₆BrN₅O₂S₂ 4-bromo (para) Not reported Thioamide, bromo

Notes:

  • Substituent Effects :
    • Electron-donating groups (e.g., 2,5-dimethoxy) increase solubility and may enhance membrane permeability compared to electron-withdrawing groups (e.g., 4-nitro, 4-chloro) .
    • Halogenated derivatives (Cl, Br, F) exhibit higher melting points due to stronger intermolecular forces (e.g., 2b: 236–238°C) , whereas methoxy-substituted analogs likely have lower melting points.

Pharmacological Activities

Antibacterial and Antifungal Activity
  • Nitro-substituted analogs (e.g., 2c, 2d) demonstrated superior antibacterial and antifungal activity, attributed to the electron-withdrawing nitro group enhancing reactivity with microbial enzymes .
  • Chloro- and bromo-substituted derivatives (e.g., 2b, 3d) showed moderate activity against Staphylococcus aureus and Escherichia coli .
  • Methoxy-substituted compounds (target molecule) are hypothesized to exhibit reduced antimicrobial potency compared to nitro analogs due to decreased electrophilicity.
Enzyme Inhibition
  • Aldose reductase inhibition : Bromophenyl derivative 3d displayed the highest activity (IC₅₀ = 0.87 µM), likely due to bromine’s polarizability enhancing enzyme binding .
  • Hydrazide derivatives (e.g., 2a-d) with nitro or halogen substituents showed variable inhibition, suggesting substituent electronic properties critically modulate activity .

Biological Activity

2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (CAS Number: 891753-73-4) is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory effects, based on various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H14N2O4S, with a molecular weight of 318.35 g/mol. The structure features an imidazo[2,1-b]thiazole moiety which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that compounds containing the imidazo[2,1-b]thiazole structure exhibit significant inhibition of cyclooxygenase (COX) enzymes. A study highlighted that derivatives of thiazole and thiazolidinone act as potent COX-1 and COX-2 inhibitors, with some showing IC50 values as low as 0.3 nM for COX-2 inhibition . This suggests that this compound may also possess similar anti-inflammatory effects.

2. Anticancer Activity

The anticancer potential of imidazo[2,1-b]thiazole derivatives has been extensively studied. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a comparative study showed that certain thiazole derivatives exhibited varying degrees of cytotoxicity against human liver (HEPG2), colon (LoVo), and breast (MCF7) cancer cell lines . The most potent compounds in these studies were evaluated against doxorubicin, a standard chemotherapeutic agent.

CompoundCell LineIC50 (µM)Reference
Compound 6eHEPG2>100
Compound 8dLoVoNo effect
DoxorubicinHEPG2~0.5

3. Enzyme Inhibition

A notable aspect of the biological activity of this compound is its potential as an inhibitor of carbonic anhydrase (CA). In a study examining various imidazo[2,1-b]thiazole derivatives, it was found that certain compounds showed promising inhibition against tumor-associated isoforms of CA . The structure-activity relationship (SAR) indicated that modifications to the thiazole ring could enhance inhibitory potency.

Case Studies

Several case studies have focused on the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives:

  • Antitubercular Activity : A series of synthesized derivatives were evaluated for their activity against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay. Some compounds displayed significant antitubercular activity, suggesting that structural modifications could lead to effective treatments for tuberculosis .
  • Antiviral Activity : Another study assessed antiviral properties against various viruses in mammalian cell cultures. Certain derivatives showed effectiveness against Coxsackie B4 virus and Feline herpes virus .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid?

  • Methodology : The compound can be synthesized via multi-step reactions involving Friedel-Crafts acylation under solvent-free conditions, as demonstrated for structurally similar imidazo[2,1-b]thiazoles . Key steps include:

  • Intermediate formation : Coupling of 2,5-dimethoxyphenyl precursors with thiazole/imidazole scaffolds.
  • Cyclization : Use of Eaton’s reagent (P₂O₅·MeSO₃H) to promote cyclization with high selectivity and yields (90–96%) .
  • Purification : Recrystallization or column chromatography to isolate the final product.
    • Characterization : Confirm structure via NMR (¹H/¹³C), HPLC for purity, and mass spectrometry .

Q. How can the physicochemical properties of this compound be systematically characterized?

  • Approach :

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) to guide formulation studies.
  • Stability : Perform accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .

Q. What preliminary biological screening assays are suitable for this compound?

  • Screening : Prioritize antimicrobial and anticancer assays based on structural analogs (e.g., imidazo[2,1-b]thiazoles with 2,4-/3,4-dimethoxyphenyl groups showed MIC values of 1–8 µg/mL against S. aureus and C. albicans) .
  • Protocols :

  • Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Strategy :

  • Substituent variation : Replace 2,5-dimethoxyphenyl with 3,4-dimethoxy or trimethoxy groups to enhance membrane permeability .
  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the imidazo[2,1-b]thiazole core to modulate redox activity .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like COX-2 or β-tubulin .

Q. What mechanistic insights can explain contradictory bioactivity data across similar compounds?

  • Analysis :

  • Case study : Compounds with 2,4-dimethoxyphenyl groups showed potent antifungal activity, while 3,4-dimethoxy analogs were inactive .
  • Hypothesis : Steric hindrance or electronic effects from substituent positioning may disrupt target binding (e.g., fungal CYP51 inhibition).
  • Validation : Competitive binding assays (SPR) or X-ray crystallography to compare interactions .

Q. How can synthetic byproducts or impurities impact pharmacological data interpretation?

  • Troubleshooting :

  • HPLC-MS profiling : Identify byproducts (e.g., acetylated intermediates or oxidized derivatives) during synthesis .
  • Bioassay controls : Test purified vs. crude samples to isolate bioactivity contributions .

Key Considerations for Experimental Design

  • Reproducibility : Document solvent purity, reaction atmosphere (N₂/Ar), and catalyst batch .
  • Data validation : Cross-validate bioactivity results using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.